molecular formula C11H16OS B14840697 4-Tert-butyl-3-(methylsulfanyl)phenol

4-Tert-butyl-3-(methylsulfanyl)phenol

Cat. No.: B14840697
M. Wt: 196.31 g/mol
InChI Key: PZIUOZRRWOPAOY-UHFFFAOYSA-N
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Description

4-Tert-butyl-3-(methylsulfanyl)phenol is a synthetic phenolic compound of interest in chemical and materials research. It combines a tert-butyl group, known for imparting steric hindrance and enhancing solubility in organic matrices , with a methylsulfanyl (methylthio) group, which may introduce unique electronic properties and reactivity. Phenolic compounds with tert-butyl substituents are widely utilized as antioxidants to inhibit oxidative degradation in various materials, including polymers, lubricants, and adhesives . The antioxidant mechanism typically involves the donation of a hydrogen atom from the phenolic hydroxyl group to neutralize free radicals, thereby interrupting propagation steps in the oxidation chain reaction . The specific combination of substituents on the phenolic ring in this compound suggests potential research applications in developing novel stabilizers for polymers, as a building block in organic synthesis, or as a ligand in catalytic systems. Researchers are investigating these and other potential applications, though specific studies on this exact compound are not yet widely published. This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H16OS

Molecular Weight

196.31 g/mol

IUPAC Name

4-tert-butyl-3-methylsulfanylphenol

InChI

InChI=1S/C11H16OS/c1-11(2,3)9-6-5-8(12)7-10(9)13-4/h5-7,12H,1-4H3

InChI Key

PZIUOZRRWOPAOY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=C(C=C1)O)SC

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Tert Butyl 3 Methylsulfanyl Phenol and Its Analogs

Strategies for Constructing the Phenolic Core with para-Tert-butyl Functionalization

Regioselective Friedel-Crafts Alkylation of Phenolic Precursors

The Friedel-Crafts alkylation of phenol (B47542) with a tert-butylating agent, such as isobutylene (B52900) or tert-butanol (B103910), is a cornerstone of this synthesis. wikipedia.org The hydroxyl group of phenol is an ortho-, para-directing activator, meaning that the incoming electrophile (the tert-butyl carbocation) will preferentially add to the positions ortho or para to the hydroxyl group. While electronic effects favor both positions, the steric bulk of the tert-butyl group significantly hinders its approach to the ortho position, which is adjacent to the hydroxyl group. echemi.com This steric hindrance is the primary reason that the para-substituted product, 4-tert-butylphenol (B1678320), is generally the major product. echemi.comrsc.org

Various acid catalysts are employed to facilitate this reaction, including strong acids like sulfuric acid and phosphoric acid, as well as Lewis acids and solid acid catalysts like activated clays (B1170129) and zeolites. scientificupdate.com The choice of catalyst and reaction conditions can be tuned to maximize the yield of the desired para-isomer and minimize the formation of the ortho-isomer and di-substituted byproducts. academie-sciences.fr

Optimized Alkylation with Tertiary Butanol and Catalytic Systems

Tertiary butanol (TBA) is a commonly used and convenient alkylating agent for the tert-butylation of phenol. academie-sciences.frbegellhouse.com The reaction is catalyzed by a range of acidic systems that can generate the tert-butyl carbocation from the alcohol.

Solid acid catalysts are often preferred over traditional liquid acids like sulfuric acid due to their ease of separation, reusability, and reduced corrosivity. academie-sciences.fr A variety of these heterogeneous catalysts have been investigated for this transformation.

Zeolites: Zeolites, such as MCM-22, Beta, and ZSM-5, are effective catalysts due to their well-defined pore structures and strong acidic sites. rsc.orgacademie-sciences.frmdpi.com The shape selectivity of certain zeolites can further enhance the preference for the para-isomer. For instance, Zr-containing Beta zeolites have been shown to be effective for this selective alkylation. rsc.org

Modified Clays: Fe-bentonite, a modified clay, has been demonstrated as an excellent catalyst, achieving 100% TBA conversion with 81% selectivity for 4-tert-butylphenol at 80°C. begellhouse.com

Ionic Liquids (ILs): Brønsted acidic ionic liquids have also emerged as promising catalysts. For example, sulfonic acid-functionalized ionic liquids have achieved high phenol conversion rates. acs.org One study reported an 86% phenol conversion with 57.6% selectivity to 4-tert-butylphenol at 70°C using a triethylamine-based ionic liquid. acs.org

Phosphorus Pentoxide: In a one-step, eco-friendly process, phosphorus pentoxide has been used as a catalyst and dehydrating agent for the reaction of phenol with tert-butanol, showing a phenol conversion of 60-70% and a selectivity for 4-tert-butylphenol of over 60%. google.com

The reaction conditions are crucial for optimizing the yield and selectivity. Parameters such as temperature, reaction time, and the molar ratio of reactants are carefully controlled.

Below is an interactive table summarizing the performance of various catalytic systems for the alkylation of phenol with tertiary butanol.

CatalystTemperature (°C)Phenol Conversion (%)4-TBP Selectivity (%)Reference
Fe-bentonite80100 (TBA)81 begellhouse.com
Sulfonic acid IL708657.6 acs.org
Zr-Beta ZeoliteNot specified71Not specified for 4-TBP rsc.org
P2O523060-70>60 google.com
Hierarchical Silica-Alumina14587.5Not specified for 4-TBP mdpi.com

Introduction of the methylsulfanyl Moiety onto the Aromatic Ring

With the 4-tert-butylphenol core established, the next synthetic challenge is the introduction of the methylsulfanyl (-SCH3) group at the 3-position (ortho to the hydroxyl group and meta to the tert-butyl group).

S-Methylation Protocols for Thiophenol Derivatives (e.g., 3-Mercaptophenol)

A common strategy for forming an aryl methyl sulfide (B99878) is through the S-methylation of a corresponding thiophenol. In the context of this synthesis, this would involve the creation of a 4-tert-butyl-3-mercaptophenol intermediate, which is then methylated.

The S-methylation of thiophenols is a well-established and generally high-yielding reaction. It typically proceeds via a nucleophilic substitution (SN2) mechanism where the thiolate anion, formed by deprotonating the thiophenol with a base, acts as a potent nucleophile.

Common methylation agents include:

Methyl iodide (CH3I): A highly reactive and effective methylating agent.

Dimethyl sulfate (B86663) ((CH3)2SO4): Another powerful and often more cost-effective methylating agent.

The reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521) (NaOH), potassium carbonate (K2CO3), or sodium hydride (NaH), to generate the thiolate. The choice of solvent can range from polar aprotic solvents like acetone (B3395972) or DMF to protic solvents like ethanol (B145695) or water, depending on the specific base and substrate.

Exploration of Alternative Sulfur Functionalization Reactions on Phenols

Directly introducing a sulfur-containing group onto the phenol ring presents an alternative synthetic route. Various methods for the sulfenylation and sulfation of phenols exist in the literature. nih.govnih.gov For instance, reacting a phenol with a sulfur chloride, such as sulfur monochloride (S2Cl2) or sulfur dichloride (SCl2), can introduce sulfur linkages. google.com However, achieving regioselective introduction of a single methylsulfanyl group at the desired position on the 4-tert-butylphenol ring through direct functionalization is challenging due to the directing effects of the existing substituents. The hydroxyl group strongly directs ortho and para, and while the para position is blocked, the two ortho positions (positions 2 and 6) are electronically activated. Distinguishing between the 2- and 3-positions for electrophilic substitution is a significant hurdle.

Integrated Multi-Step Synthesis of 4-Tert-butyl-3-(methylsulfanyl)phenol

A plausible and logical integrated synthesis of this compound would logically proceed through the following key steps:

Nitration of 4-tert-butylphenol: The first step would be the regioselective nitration of 4-tert-butylphenol. The strong ortho-directing effect of the hydroxyl group would favor the introduction of a nitro group at the 2- or 6-position. By carefully controlling reaction conditions, it is possible to achieve mono-nitration. To direct the incoming group to the 3-position, a different strategy might be needed, potentially involving blocking the more reactive ortho positions or using a starting material where the substitution pattern is already established. However, a more common route would involve subsequent functional group manipulations. A likely route involves nitration at the 2-position.

Reduction of the Nitro Group: The resulting 4-tert-butyl-2-nitrophenol (B1265401) would then be reduced to form 2-amino-4-tert-butylphenol (B71990). This reduction can be accomplished using various standard methods, such as catalytic hydrogenation (e.g., H2 over Pd/C) or using a metal in acid (e.g., Sn/HCl or Fe/HCl).

Diazotization and Sandmeyer-type Reaction: The amino group of 2-amino-4-tert-butylphenol can be converted into a diazonium salt using sodium nitrite (B80452) (NaNO2) and a strong acid (e.g., HCl) at low temperatures. This diazonium salt is a versatile intermediate. A subsequent Sandmeyer-type reaction with a sulfur-containing nucleophile, such as potassium ethyl xanthate, followed by hydrolysis, would introduce a thiol group at the 2-position, yielding 4-tert-butyl-2-mercaptophenol.

S-Methylation: The final step would be the S-methylation of the 4-tert-butyl-2-mercaptophenol intermediate, as described in section 2.2.1. Reaction with a methylating agent like methyl iodide or dimethyl sulfate in the presence of a base would yield the target compound.

Note: The outline specifies introduction at the 3-position. A direct electrophilic substitution at the 3-position (meta to the hydroxyl group) is electronically disfavored. Therefore, a more complex, multi-step synthesis involving functional group interconversions and potentially blocking groups would be necessary to achieve the 3-(methylsulfanyl) substitution pattern. The route described above illustrates a common pathway for functionalizing the phenol ring, although it leads to the 2-substituted isomer. Achieving the 3-substituted isomer would require a more advanced and less direct synthetic design.

Sequential Functionalization Strategies for Phenol Substitution

Sequential functionalization of the phenol ring is a cornerstone for the synthesis of multi-substituted phenols with a defined substitution pattern. acs.orgnih.gov This approach involves the stepwise introduction of functional groups onto the aromatic ring, allowing for precise control over their positions. For the synthesis of this compound, a logical sequence would involve the introduction of the tert-butyl and methylsulfanyl groups in separate, ordered steps.

One potential strategy begins with the Friedel-Crafts alkylation of phenol with isobutene or tert-butanol under acidic conditions to introduce the tert-butyl group. wikipedia.orggoogle.com This reaction typically yields a mixture of ortho- and para-isomers, with 4-tert-butylphenol being a major product. wikipedia.org Following the isolation of the desired 4-tert-butylphenol, the next step is the introduction of the methylsulfanyl group at the C-3 position. This can be achieved through various methods, such as a directed ortho-metalation followed by quenching with a sulfur electrophile like dimethyl disulfide. The hydroxyl group of the phenol can direct the metalation to the adjacent ortho position.

Alternatively, a sulfenylation reaction can be employed. This involves the reaction of 4-tert-butylphenol with a sulfenylating agent, such as N-(methylsulfanyl)phthalimide, in the presence of a Lewis acid catalyst. The regioselectivity of this step is critical and can be influenced by the reaction conditions and the directing effect of the existing substituents.

A summary of a potential sequential functionalization is presented below:

StepReactionReagents and ConditionsKey Consideration
1Friedel-Crafts AlkylationPhenol, Isobutene/tert-Butanol, Acid Catalyst (e.g., H₂SO₄, P₂O₅)Control of regioselectivity to favor the para-substituted product. wikipedia.orggoogle.com
2Ortho-Sulfenylation4-tert-Butylphenol, Dimethyl disulfide (DMDS), Lewis Acid or Directed MetalationAchieving high regioselectivity for the introduction of the methylsulfanyl group at the C-3 position.

Evaluation of Protecting Group Chemistries, including Tert-butyl as a Positional Protector

Protecting groups are instrumental in multi-step organic syntheses to prevent unwanted side reactions. researchgate.net In the context of phenol synthesis, the tert-butyl group can serve a dual role: as a permanent substituent and as a positional protector. nih.gov The steric bulk of the tert-butyl group can effectively block certain positions on the aromatic ring, thereby directing subsequent functionalization to other available sites. nih.gov

In the synthesis of this compound, the para-tert-butyl group can help direct the incoming methylsulfanyl group to one of the ortho positions (C-3 or C-5). The electronic and steric effects of both the hydroxyl and tert-butyl groups will influence the final regiochemical outcome.

The stability of the tert-butyl group under various reaction conditions makes it a robust protecting group. nih.gov It is generally stable to a wide range of acidic and basic conditions. researchgate.net However, under harsh acidic conditions and high temperatures, de-tert-butylation can occur, which needs to be considered when planning the synthetic route.

Other protecting groups for the hydroxyl functionality of phenol could also be employed during the synthesis to prevent O-functionalization, depending on the chosen synthetic route. These might include ethers or esters that can be readily cleaved under specific conditions. researchgate.netorganic-chemistry.org

Protecting GroupRoleAdvantagesDisadvantages
Tert-butylPositional Protector/Permanent SubstituentHigh steric hindrance, directs substitution. nih.gov Stable under many conditions. researchgate.netnih.govCan be cleaved under harsh acidic conditions.
Benzyl EtherOH ProtectionStable to a wide range of reagents, removed by hydrogenolysis.Requires specific deprotection conditions.
Silyl (B83357) Ethers (e.g., TBDMS)OH ProtectionEasily introduced and removed under mild conditions.Can be sensitive to acidic and fluoride-containing reagents.

Catalytic and Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry places a strong emphasis on the development of sustainable and environmentally friendly processes. wiley-vch.defccollege.ac.in Catalytic methods and green chemistry principles are at the forefront of these efforts, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. wiley-vch.defccollege.ac.in

Homogeneous and Heterogeneous Catalysis for Selective Functionalization

Catalysis offers a powerful tool for achieving high selectivity and efficiency in organic transformations. rsc.orgchemistryworld.com Both homogeneous and heterogeneous catalysts can be employed for the functionalization of phenols.

Homogeneous Catalysis: Transition metal complexes, such as those based on palladium, copper, or iron, can catalyze a variety of C-H functionalization reactions on the phenol ring. rsc.orgrsc.org For instance, a palladium-catalyzed C-H activation/sulfenylation could be a potential route for the direct introduction of the methylsulfanyl group onto the 4-tert-butylphenol scaffold. Homogeneous catalysts often exhibit high activity and selectivity but can be challenging to separate from the reaction mixture. rsc.org

Heterogeneous Catalysis: Heterogeneous catalysts, such as zeolites, clays, or metal nanoparticles supported on solid materials, offer the advantage of easy separation and recyclability. rsc.orgjetir.org For the Friedel-Crafts alkylation step, solid acid catalysts like zeolites or ion-exchange resins can be used as greener alternatives to corrosive mineral acids. researchgate.netrasayanjournal.co.in Similarly, for the sulfenylation step, a solid-supported catalyst could be developed to facilitate a more sustainable process. The use of heterogeneous catalysts often simplifies product purification and reduces waste. rsc.org

Catalyst TypeExamplesApplication in SynthesisAdvantages
HomogeneousPd(OAc)₂, CuI, FeCl₃C-H Functionalization, Cross-coupling reactionsHigh activity and selectivity. rsc.org
HeterogeneousZeolites, Montmorillonite clay, Supported metal nanoparticlesFriedel-Crafts alkylation, Selective oxidationsEasy separation and recyclability, often milder reaction conditions. rsc.orgjetir.org

Solvent-Free and Environmentally Benign Synthetic Protocols

The use of volatile organic solvents is a major contributor to the environmental impact of chemical processes. wiley-vch.de Therefore, the development of solvent-free or "on-water" synthetic protocols is a key goal of green chemistry. rhhz.netresearchgate.net

For the synthesis of this compound, exploring solvent-free conditions for the alkylation and sulfenylation steps could significantly improve the green credentials of the process. For example, solid-state reactions or reactions using a minimal amount of a high-boiling, recyclable solvent could be investigated. The use of water as a solvent is also highly desirable, and some catalytic reactions for phenol functionalization have been successfully performed in aqueous media. rhhz.net

Furthermore, the choice of reagents can be guided by green chemistry principles. For instance, using dimethyl carbonate as a methylating agent instead of more toxic alternatives like methyl iodide or dimethyl sulfate is a well-established green practice. While not directly applicable to methylsulfanylation, this principle of choosing less hazardous reagents is central to green synthesis design.

Process Optimization and Scalability Studies for Laboratory and Industrial Applications

The transition of a synthetic route from the laboratory to an industrial scale requires careful process optimization and scalability studies. researchgate.netrasayanjournal.co.in The goal is to develop a robust, safe, and cost-effective process that consistently delivers the desired product in high yield and purity.

For the synthesis of this compound, key parameters to optimize for each step would include:

Reaction Temperature and Time: Finding the optimal balance to maximize conversion while minimizing side reactions and energy consumption.

Catalyst Loading: Using the minimum amount of catalyst necessary to achieve a high reaction rate and yield.

Reactant Stoichiometry: Optimizing the ratio of reactants to maximize the yield of the desired product and minimize waste.

Mixing and Mass Transfer: Ensuring efficient mixing, especially in heterogeneous reactions, is crucial for achieving consistent results on a larger scale.

Statistical methods like Design of Experiments (DoE) can be employed to efficiently explore the reaction parameter space and identify optimal conditions. researchgate.netrasayanjournal.co.in

Scalability studies would involve translating the optimized laboratory procedure to pilot plant and then to full-scale production. This requires addressing challenges such as heat management, reactor design, and downstream processing (product isolation and purification). For instance, moving from batch to continuous flow processing can offer significant advantages in terms of safety, efficiency, and scalability for many chemical reactions.

Parameter for OptimizationObjectiveMethod
TemperatureMaximize yield, minimize byproductsSystematic variation, thermal analysis
Catalyst ConcentrationMinimize cost and environmental impactCatalyst screening and loading studies
Reaction TimeMaximize throughputReaction kinetics studies
SolventReduce environmental impact, improve safetySolvent screening, exploring solvent-free options

Comprehensive Spectroscopic Characterization and Quantum Chemical Investigations of 4 Tert Butyl 3 Methylsulfanyl Phenol

Vibrational Spectroscopy (FT-IR, FT-Raman) Analysis

Experimental Acquisition and Interpretation of Characteristic Vibrational Modes

No experimental FT-IR or FT-Raman spectra for 4-Tert-butyl-3-(methylsulfanyl)phenol are available in the surveyed literature. Such data would be essential for identifying the characteristic vibrational frequencies of its functional groups, including the O-H stretch of the phenol (B47542), C-H stretches of the tert-butyl and methylsulfanyl groups, S-C stretching, and various aromatic ring vibrations.

Computational Prediction of Vibrational Frequencies using Density Functional Theory (DFT)

A computational analysis of this compound using DFT methods has not been reported. This type of theoretical investigation is crucial for predicting the vibrational spectrum and complementing experimental findings. It involves optimizing the molecular geometry and calculating the harmonic vibrational frequencies, which are typically scaled to improve agreement with experimental data.

Potential Energy Distribution (PED) Analysis for Detailed Mode Assignment

Without computational frequency data, a Potential Energy Distribution (PED) analysis cannot be performed. PED analysis is a vital tool that quantifies the contribution of individual internal coordinates to each normal vibrational mode, enabling a precise and unambiguous assignment of the spectral bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental ¹H NMR and ¹³C NMR Chemical Shift Assignments

Specific ¹H NMR and ¹³C NMR spectra for this compound are not documented in the available literature. Experimental NMR data would provide critical information about the electronic environment of the hydrogen and carbon atoms, revealing the chemical shifts and coupling constants that are definitive for the compound's molecular structure.

Theoretical Calculation of NMR Parameters and Correlation with Experimental Data

Similarly, there are no published theoretical calculations of the NMR parameters for this compound. Such calculations, often employing methods like Gauge-Independent Atomic Orbital (GIAO), are used to predict ¹H and ¹³C chemical shifts. A correlation between theoretically calculated and experimentally observed NMR data is a powerful method for confirming structural assignments.

Mass Spectrometry (MS) for Molecular and Fragmentation Pattern Elucidation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of the molecule upon ionization. In a typical electron ionization (EI) mass spectrum, a molecule is bombarded with electrons, causing it to lose an electron and form a molecular ion (M+). This molecular ion can then undergo fragmentation, breaking into smaller, characteristic charged fragments. The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z), which serves as a molecular fingerprint.

For this compound, a mass spectrometric analysis would be expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve characteristic losses, such as the loss of a methyl group (CH₃•) from the tert-butyl or methylsulfanyl group, or the loss of the entire tert-butyl group. However, a detailed search of scientific databases did not yield specific mass spectrometry data or fragmentation analysis for this compound.

Single-Crystal X-Ray Diffraction for Solid-State Molecular Geometry and Crystal Packing

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the solid state. Furthermore, it elucidates how molecules pack together in the crystal lattice, providing insights into intermolecular interactions such as hydrogen bonding and van der Waals forces.

An X-ray diffraction study of this compound would provide invaluable data on its solid-state molecular geometry and the nature of its crystal packing. Unfortunately, there are no published crystallographic data for this specific compound in the Cambridge Crystallographic Data Centre (CCDC) or other accessible literature, and therefore, its solid-state structure remains uncharacterized. eurjchem.com

Advanced Quantum Chemical Investigations

Quantum chemical investigations, particularly those using Density Functional Theory (DFT), are essential computational tools for predicting and understanding the electronic structure and properties of molecules. These methods can complement and, in some cases, predict experimental findings.

Density Functional Theory (DFT) calculations are widely used to determine the most stable three-dimensional structure (the ground-state geometry) of a molecule by minimizing its energy. mdpi.com This geometry optimization provides theoretical values for bond lengths, bond angles, and dihedral angles. Conformational analysis, a part of this process, explores different spatial arrangements of the atoms to identify the lowest energy conformer.

For this compound, DFT calculations could predict its most stable conformation and provide detailed geometric parameters. However, no specific DFT geometry optimization or conformational analysis studies for this compound have been reported in the reviewed literature. nih.gov

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. youtube.comwikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. eurjchem.com

A theoretical FMO analysis of this compound would reveal the spatial distribution of these key orbitals and calculate the energy gap, offering predictions about its reactivity. No such analysis for this specific molecule is currently available in published research.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule, plotted onto its electron density surface. researchgate.net It uses a color scale to indicate different electrostatic potential values: red typically represents electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue represents electron-poor regions (positive potential), which are prone to nucleophilic attack. mdpi.com

An MEP map for this compound would be instrumental in predicting its reactive sites for various chemical reactions. The phenolic oxygen would likely be an area of high negative potential. Despite the utility of this analysis, no MEP surface mapping studies for this compound have been published.

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. NBO analysis is particularly useful for quantifying intramolecular interactions, such as hyperconjugation, which involves charge transfer from a filled (donor) orbital to an empty (acceptor) orbital. The strength of these interactions is measured by the second-order perturbation energy, E(2).

An NBO analysis of this compound would quantify charge delocalization and the stability arising from intramolecular charge transfer interactions. This would provide deep insight into its electronic structure. At present, no NBO analysis for this compound has been reported in the scientific literature.

Chemical Reactivity and Mechanistic Investigations of 4 Tert Butyl 3 Methylsulfanyl Phenol

Reactivity Profile of the Phenolic Hydroxyl Group

The hydroxyl group is the primary site of acidic and oxidative reactivity in the molecule. Its behavior is modulated by the electronic effects of the adjacent tert-butyl and methylsulfanyl groups.

The acidity of a phenol (B47542), quantified by its pKa, is a measure of the stability of the corresponding phenoxide anion formed upon deprotonation. Substituents on the aromatic ring can significantly alter this acidity. Electron-withdrawing groups typically stabilize the phenoxide ion through charge delocalization, resulting in a lower pKa (higher acidity). Conversely, electron-donating groups destabilize the anion by intensifying the negative charge, leading to a higher pKa (lower acidity).

In 4-tert-butyl-3-(methylsulfanyl)phenol, the electronic contributions of the substituents are complex:

tert-Butyl Group: Located para to the hydroxyl group, it exerts a weak electron-donating effect primarily through induction (+I effect). This effect tends to decrease acidity. For comparison, the pKa of 4-tert-butylphenol (B1678320) is approximately 10.23, slightly higher than that of phenol (pKa ≈ 9.95), indicating reduced acidity.

Methylsulfanyl Group: Positioned meta to the hydroxyl group, its influence is twofold. Sulfur is more electronegative than carbon, leading to an electron-withdrawing inductive effect (-I effect). However, the sulfur atom's lone pairs can participate in resonance, a weak electron-donating effect (+M effect). From the meta position, the resonance effect on the hydroxyl group is minimal, and the inductive withdrawal is the more significant factor influencing the phenoxide's stability.

Proton transfer dynamics, crucial in many biochemical and catalytic processes, are governed by the stability of the transition state during proton abstraction. The energetic barrier for this transfer would be influenced by the same electronic factors that determine the pKa.

Table 1: Predicted Electronic Effects of Substituents on Phenolic Acidity

SubstituentPosition (relative to -OH)Primary Electronic EffectPredicted Impact on Acidity
-C(CH₃)₃Para (4)+I (Electron-Donating)Decrease
-SCH₃Meta (3)-I (Electron-Withdrawing)Increase

Phenols are susceptible to one-electron oxidation to form phenoxy radicals, which are often highly reactive intermediates. The formation and stability of these radicals are central to the antioxidant activity of many phenolic compounds. The oxidation can be initiated by various chemical, enzymatic, or electrochemical methods.

The mechanism involves the abstraction of the hydrogen atom from the hydroxyl group, a process often described as a proton-coupled electron transfer (PCET). The ease of this oxidation is inversely related to the O-H bond dissociation energy (BDE). Electron-donating groups on the ring lower the BDE by stabilizing the resulting electron-deficient radical, thereby facilitating oxidation. nih.gov

Aromatic Ring Reactivity and Substitution Patterns

The electron-rich nature of the phenol ring makes it highly activated towards electrophilic aromatic substitution (EAS). quora.com The regiochemical outcome of such reactions is determined by the cumulative directing effects of the existing substituents.

In an EAS reaction, an incoming electrophile attacks the π-system of the benzene (B151609) ring. The position of attack is governed by the ability of the existing substituents to stabilize the positive charge in the resulting carbocation intermediate, known as the arenium ion or sigma complex.

The directing effects of the groups on this compound are as follows:

Hydroxyl (-OH) Group (at C1): As a powerful activating group with electron-donating resonance (+M effect), it strongly directs incoming electrophiles to the ortho and para positions (C2, C4, C6). Since the para position (C4) is already occupied by the tert-butyl group, the hydroxyl group strongly activates the C2 and C6 positions. pressbooks.pub

Methylsulfanyl (-SCH₃) Group (at C3): This group is a weak activator and also an ortho, para-director due to the +M effect of the sulfur lone pairs. It directs incoming electrophiles to its ortho positions (C2, C4) and its para position (C6). Again, C4 is blocked.

tert-Butyl (-C(CH₃)₃) Group (at C4): This alkyl group is a weak activator through an inductive effect (+I) and is also an ortho, para-director. stackexchange.com It directs to its ortho positions (C3, C5) and its para position (C1).

Table 2: Predicted Regioselectivity for Electrophilic Aromatic Substitution

Ring PositionActivation StatusDirecting InfluencePredicted Reactivity
C2Strongly ActivatedOrtho to -OH, Ortho to -SCH₃Most Favorable
C5Weakly ActivatedMeta to -OH, Ortho to -C(CH₃)₃, Meta to -SCH₃Unfavorable
C6Strongly ActivatedOrtho to -OH, Para to -SCH₃Favorable

Steric hindrance can play a crucial role in reaction kinetics and regioselectivity, often overriding electronic effects. youtube.com Large, bulky groups can physically block the approach of a reagent to adjacent positions on the ring, thereby slowing down the reaction rate at that site. nih.gov

In this compound, the bulky tert-butyl group is located at the C4 position. The primary sites for electrophilic attack, as determined by electronic effects, are C2 and C6. The tert-butyl group is not immediately adjacent to either of these positions. Therefore, its steric influence on the kinetics of substitution at C2 or C6 is expected to be minimal. stackexchange.com The primary steric considerations would involve the size of the incoming electrophile and its interaction with the methylsulfanyl group at C3 when attacking the C2 position. For very large electrophiles, some preference for the less crowded C6 position might be observed, but for most common EAS reactions, the electronic preference for C2 is likely to dominate.

Transformations of the Methylsulfanyl Moiety

The methylsulfanyl group (-SCH₃), a thioether, possesses its own characteristic reactivity, most notably its susceptibility to oxidation. The sulfur atom can be oxidized to form a sulfoxide (B87167) and subsequently a sulfone.

Oxidation to Sulfoxide: Treatment with a mild oxidizing agent, such as hydrogen peroxide or a peroxy acid, would likely convert the methylsulfanyl group to a methylsulfinyl group (-S(O)CH₃). This transformation would have a profound impact on the electronic properties of the aromatic ring. The sulfoxide group is strongly electron-withdrawing and acts as a meta-director in EAS reactions.

Oxidation to Sulfone: Using stronger oxidizing agents could further oxidize the sulfoxide to a methylsulfonyl group (-S(O)₂CH₃). The sulfone group is an even more powerful electron-withdrawing and deactivating group, also directing subsequent electrophilic substitution to the meta position.

Oxidation Reactions of the Sulfur Atom (e.g., to Sulfoxide, Sulfone)

The sulfur atom of the methylsulfanyl group in this compound is susceptible to oxidation, yielding the corresponding sulfoxide and sulfone. These transformations represent a common reaction pathway for thioethers and can be achieved using a variety of oxidizing agents. The selectivity of the reaction—stopping at the sulfoxide or proceeding to the sulfone—is highly dependent on the choice of reagent, its stoichiometry, and the reaction conditions.

The initial oxidation step converts the sulfide (B99878) to a sulfoxide. This requires one equivalent of the oxidizing agent. Due to the increased oxidation state of the sulfur, the sulfoxide is generally less reactive towards further oxidation than the initial sulfide. However, with a stronger oxidant or an excess of the reagent, the sulfoxide can be further oxidized to the corresponding sulfone.

Key research findings indicate that controlled oxidation is achievable. For instance, reagents like hydrogen peroxide (H₂O₂) can be used selectively. In the presence of certain catalysts, H₂O₂ can efficiently produce sulfoxides, while other catalysts can drive the reaction towards the sulfone. rsc.orgresearchgate.net Similarly, tert-butyl hydroperoxide (TBHP) has been used for the selective oxidation of sulfides to sulfoxides, often without the need for a catalyst. libretexts.org Over-oxidation to the sulfone can occur with prolonged reaction times or an excess of TBHP. libretexts.org

The table below summarizes common oxidizing agents used for the conversion of sulfides to sulfoxides and sulfones.

Table 1: Common Reagents for Oxidation of the Methylsulfanyl Group

Reagent Typical Product(s) Selectivity Notes
Hydrogen Peroxide (H₂O₂) Sulfoxide, Sulfone Selectivity can be controlled by stoichiometry and catalyst choice. rsc.orgresearchgate.net
meta-Chloroperoxybenzoic acid (m-CPBA) Sulfoxide, Sulfone Stoichiometry is key; ~1 equivalent for sulfoxide, >2 equivalents for sulfone.
Tert-butyl hydroperoxide (TBHP) Sulfoxide Generally selective for sulfoxides, but over-oxidation is possible. libretexts.org
Sodium Periodate (NaIO₄) Sulfoxide Often used for selective conversion to sulfoxides.
Oxone® (2KHSO₅·KHSO₄·K₂SO₄) Sulfone A powerful oxidizing agent typically used for complete oxidation to sulfones. mdpi.com
Selectfluor® Sulfoxide, Sulfone Can produce sulfoxides or sulfones with high yields using water as the oxygen source. researchgate.net

Sulfur-Based Functional Group Interconversions and Cleavage Reactions

Beyond oxidation, the methylsulfanyl group can undergo other transformations, primarily involving the cleavage of the carbon-sulfur bonds. The C(aryl)-S bond is generally robust, but the C(methyl)-S bond can be cleaved under specific conditions.

Recent research has demonstrated metal-free methods for the selective cleavage of the C(sp³)–S bond in aryl methyl thioethers. Reagents such as N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and N-fluorobenzenesulfonimide (NFSI) have proven effective. mdpi.comorganic-chemistry.org For example, NCS can mediate the transformation of aryl methyl thioethers into other functional groups. mdpi.com Similarly, NFSI can facilitate the selective cleavage of the methyl C(sp³)–S bond at elevated temperatures. organic-chemistry.org These reactions often proceed through sulfonium (B1226848) intermediates, which are then displaced by other nucleophiles or undergo further transformation.

Photochemical methods also provide a route for C–S bond cleavage. The irradiation of aryl sulfides can lead to the formation of a radical cation, which then undergoes scission of the C–S bond. nih.govacs.org This reactivity is particularly relevant to the discussion in section 4.5.1.

Electronic and Steric Synergies Governing Overall Reactivity

Inductive and Resonance Effects of Alkyl and Thioether Groups

The electronic nature of the aromatic ring is influenced by the cumulative effects of the hydroxyl, tert-butyl, and methylsulfanyl substituents.

Hydroxyl (-OH) Group: This is a powerful activating group. It donates electron density to the ring via a strong resonance effect (+R) from its lone pairs, while exhibiting a weaker electron-withdrawing inductive effect (-I) due to oxygen's electronegativity. The resonance effect dominates, significantly increasing the electron density at the ortho and para positions.

Tert-butyl (-C(CH₃)₃) Group: This alkyl group is an electron-donating group through an inductive effect (+I). rsc.org It pushes electron density through the sigma bond framework onto the aromatic ring, thereby stabilizing electron-deficient intermediates that form during electrophilic aromatic substitution.

Methylsulfanyl (-SCH₃) Group: The thioether group exhibits a dual electronic nature. Like the hydroxyl group, the sulfur atom has lone pairs that can be delocalized into the aromatic π-system, resulting in an electron-donating resonance effect (+R). This effect activates the ring. Concurrently, sulfur is more electronegative than carbon, leading to a weak electron-withdrawing inductive effect (-I).

The combination of these three groups makes the phenol ring highly electron-rich and thus highly activated towards electrophilic aromatic substitution. The powerful +R effect of the hydroxyl group, reinforced by the +I effect of the tert-butyl group and the +R effect of the methylsulfanyl group, creates a system with high nucleophilicity. These synergistic electron-donating effects also play a crucial role in stabilizing the phenoxyl radical that can form upon oxidation or photochemical excitation, a key aspect of antioxidant behavior and radical chemistry. mdpi.comresearchgate.net

Conformational Effects on Reaction Accessibility

The tert-butyl group is exceptionally bulky and exerts a significant steric influence on the molecule's reactivity. rsc.orgnih.gov Positioned ortho to the hydroxyl group, it creates substantial steric hindrance. This has several consequences:

Restricted Access to the Hydroxyl Group: The bulky tert-butyl group can physically block the approach of reagents to the phenolic proton and the oxygen atom, potentially slowing down reactions like etherification or esterification.

Hindered Electrophilic Attack: It shields the adjacent C2 and C6 positions of the aromatic ring from electrophilic attack. This steric hindrance can direct incoming electrophiles to the less hindered C5 position.

Influence on Conformation: The size of the tert-butyl group will likely force a preferred conformation of the adjacent methylsulfanyl group to minimize steric strain, which in turn could influence the accessibility of the sulfur atom for oxidation or other reactions.

Studies on the electrochemical oxidation of substituted phenols have shown that bulky tert-butyl groups at the ortho positions significantly influence the reaction outcome, often favoring specific coupling pathways by preventing others. researchgate.net This highlights the critical role of steric hindrance in directing the molecule's reactivity.

Photochemical and Electrochemical Reaction Pathways

The electron-rich nature of the this compound ring system makes it a candidate for investigation under photochemical and electrochemical conditions, which often involve electron transfer processes and the formation of radical intermediates.

Investigation of Photo-induced Electron Transfer and Radical Chemistry

Upon irradiation with UV light or under electrochemical oxidation, phenolic compounds can undergo single-electron transfer (SET) to form a radical cation. For this compound, this would be followed by rapid deprotonation of the acidic phenolic proton to yield a neutral phenoxyl radical. The stability of this radical is enhanced by the electron-donating effects of both the para-tert-butyl and the meta-methylsulfanyl groups. mdpi.com

The photochemistry of the closely related 4-tert-butylphenol has been shown to proceed via the formation of a phenoxyl radical, leading to isomerization and the formation of various C-C and C-O coupled dimer products. researchgate.net For this compound, similar pathways are expected. However, the presence of the methylsulfanyl group introduces additional possibilities.

Research on aryl sulfides has shown that their radical cations are prone to C–S bond cleavage. nih.govacs.orgtandfonline.comtandfonline.com Therefore, a competing or subsequent reaction pathway for the initially formed radical cation could be the cleavage of the methyl-sulfur bond, generating an arylthiyl radical and a methyl radical. This opens up a distinct set of potential photochemical products compared to phenols lacking the thioether moiety. Electron spin resonance (e.s.r.) spectroscopy has been employed to detect and characterize sulfur-substituted phenoxyl radicals formed during the oxidation of related sulfur-containing phenols. rsc.org These studies confirm the involvement of such radical species and provide insight into their electronic structure and subsequent reactions.

The electrochemical oxidation of bulky phenols has also been studied, revealing that the reaction proceeds through the formation of phenoxyl radicals. researchgate.net The substitution pattern and steric hindrance around the phenolic ring are critical in determining whether the reaction leads to polymerization or the formation of specific dimeric products like diphenoquinones. researchgate.netvanderbilt.edu

Electrochemical Behavior and Redox Potentials

Currently, there is a notable absence of publicly available scientific literature detailing the specific electrochemical behavior and redox potentials of this compound. Extensive searches of chemical databases and scholarly articles did not yield any studies focused on the cyclic voltammetry, oxidation-reduction potentials, or the mechanistic pathways of electron transfer for this particular compound.

The unique substitution pattern of this compound, featuring both a bulky, electron-donating tert-butyl group and a sulfur-containing methylsulfanyl group, suggests a complex electrochemical profile. The tert-butyl group at the para position is known to influence the stability of the corresponding phenoxyl radical, while the ortho-methylsulfanyl group can be expected to modulate the electron density of the aromatic ring and potentially participate in the electrochemical process. However, without experimental data, any discussion of its specific redox behavior would be purely speculative.

Derivatization Strategies and Synthetic Transformations of 4 Tert Butyl 3 Methylsulfanyl Phenol

Functionalization of the Phenolic Hydroxyl Group

Esterification and Etherification Reactions for Derivative Synthesis

No specific studies detailing the esterification or etherification of the phenolic hydroxyl group of 4-Tert-butyl-3-(methylsulfanyl)phenol have been identified. While general methods for the etherification of phenols are well-established, the specific reaction conditions, catalysts, and yields for this particular substrate have not been reported. Research on other compounds, such as the palladium-catalyzed formation of aryl tert-butyl ethers from aryl halides, does not directly apply to the reactivity of the phenolic hydroxyl group of this specific molecule.

Formation of Phenolate (B1203915) Salts and Coordination Complexes

There is no available literature describing the synthesis and characterization of phenolate salts derived from this compound or its subsequent use in the formation of coordination complexes with metal ions.

Introduction of Additional Functional Groups onto the Aromatic Ring

The electronic effects of the hydroxyl (+M, -I), tert-butyl (+I), and methylsulfanyl (+M, -I) groups, combined with steric hindrance from the bulky tert-butyl group, would precisely direct any electrophilic or directed substitution on the aromatic ring. However, specific experimental studies are lacking.

Halogenation, Nitration, and Sulfonation Studies

Specific studies on the halogenation, nitration, or sulfonation of this compound are absent from the current scientific literature. Although general principles of electrophilic aromatic substitution are understood, and studies on the nitration and sulfonation of other tert-butylphenols exist, the regiochemical outcomes for this compound have not been experimentally determined. rsc.org The interplay of the existing substituents would make predicting the exact site of substitution without experimental data unreliable.

Mannich-Type Reactions and Aminomethylation

There are no published reports on Mannich-type reactions or aminomethylation involving this compound as the substrate. While Mannich reactions have been performed on related compounds like 4-(methylthio)phenol (B156131) and various alkylphenols, the specific reactivity and product outcomes for the title compound have not been documented. nih.gov

Modifications and Elaborations of the Methylsulfanyl Group

The sulfur atom in the methylsulfanyl group of this compound is a key site for chemical modification. Its ability to exist in various oxidation states allows for the synthesis of a range of sulfur-containing functionalities. Furthermore, the carbon-sulfur bond can be strategically cleaved or formed, providing pathways to other derivatives.

Conversion to Other Sulfur-Containing Functionalities (e.g., Sulfonyl, Sulfonamides)

Sulfonyl Derivatives: The methylsulfanyl group can be readily oxidized to the corresponding methylsulfonyl group. This transformation is significant as it introduces a strongly electron-withdrawing sulfonyl moiety, which can profoundly influence the molecule's electronic properties and potential biological activity. A common and effective method for this oxidation involves the use of oxidizing agents such as Oxone® (potassium peroxymonosulfate). For instance, the oxidation of a similar compound, 4-(methylthio)phenol, to 4-(methylsulfonyl)phenol (B50025) has been achieved in high yield by reacting it with Oxone® in a mixture of ethanol (B145695) and water at room temperature. chemicalbook.comchemicalbook.com This method is generally applicable to aryl methyl sulfides and is expected to be effective for the oxidation of this compound.

Table 1: General Conditions for Oxidation of Aryl Methyl Thioethers to Sulfones
Oxidizing AgentSolventTemperatureTypical YieldReference
Oxone®Ethanol/WaterRoom TemperatureHigh (e.g., 96%) chemicalbook.comchemicalbook.com
Hydrogen Peroxide/Triflic Acid--High
m-Chloroperbenzoic acid (m-CPBA)---

Sulfonamide Derivatives: The conversion of the methylsulfanyl group to a sulfonamide functionality is a more complex transformation that typically involves initial oxidation to a sulfonyl halide, followed by reaction with an amine. Direct conversion of thiols or thioethers to sulfonamides can also be achieved through oxidative amination procedures. For example, various aryl thiols can be reacted with aqueous ammonia (B1221849) in the presence of an oxidizing system like iodine/tert-butyl hydroperoxide or under metal catalysis to yield primary sulfonamides. acs.org These methods offer a direct route to sulfonamides, bypassing the need to isolate the often sensitive sulfonyl chloride intermediate. Given the presence of the phenolic hydroxyl group, appropriate protection strategies may be required to prevent undesired side reactions during the synthesis of sulfonamides from this compound.

Desulfurization and C-S Bond Formation/Cleavage Reactions

Desulfurization: The removal of the methylsulfanyl group, known as desulfurization, can be accomplished through various reductive methods. A classic and widely used reagent for this purpose is Raney nickel, which catalyzes the hydrogenolysis of the C-S bond. researchgate.net This reaction typically results in the replacement of the methylsulfanyl group with a hydrogen atom, which would convert this compound into 4-tert-butylphenol (B1678320). Other transition metal-catalyzed methods, employing metals such as nickel, palladium, and platinum, have also been developed for the reductive cleavage of C-S bonds in aryl sulfides. acs.org

C-S Bond Formation/Cleavage: The C-S bond in aryl sulfides can be strategically cleaved and new C-S bonds can be formed, often facilitated by transition metal catalysts. nih.gov These reactions are fundamental in organic synthesis for the construction of more complex molecules. For instance, transition metal-catalyzed cross-coupling reactions can be employed to form new C-S bonds, allowing for the introduction of different alkyl or aryl thioether moieties. nih.gov Conversely, C-S bond cleavage can be a key step in the synthesis of other functional groups or in the degradation of sulfur-containing compounds. acs.orgnih.gov

Derivatization for Analytical Enhancement and Detection

Chemical derivatization is a crucial technique in analytical chemistry, particularly for enhancing the performance of chromatographic methods like Gas Chromatography-Mass Spectrometry (GC-MS). For polar compounds such as phenols, derivatization is often necessary to increase their volatility and thermal stability, leading to improved chromatographic peak shape and sensitivity.

Silylation and Acylation for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Silylation: Silylation is a common derivatization technique where an active hydrogen in the phenolic hydroxyl group is replaced by a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. registech.com This process significantly reduces the polarity and increases the volatility of the phenol (B47542), making it more amenable to GC-MS analysis. registech.com A variety of silylating reagents are available, with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) being among the most common. registech.comsemanticscholar.org The reaction is typically fast and can be performed under mild conditions. semanticscholar.org For sterically hindered phenols, the addition of a catalyst such as trimethylchlorosilane (TMCS) may be necessary to facilitate the reaction. nih.gov The resulting silyl ethers are thermally stable and often produce characteristic fragmentation patterns in the mass spectrometer, aiding in their identification. nih.gov

Table 2: Common Silylating Reagents for Phenol Derivatization
ReagentAbbreviationDerivative FormedKey FeaturesReference
N,O-Bis(trimethylsilyl)trifluoroacetamideBSTFATrimethylsilyl (TMS) etherCommonly used, volatile byproducts. semanticscholar.org
N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamideMTBSTFAtert-Butyldimethylsilyl (TBDMS) etherForms more stable derivatives compared to TMS ethers. registech.com
N-Methyl-N-(trimethylsilyl)trifluoroacetamideMSTFATrimethylsilyl (TMS) etherAnother common TMS derivatizing agent. nih.gov
TrimethylchlorosilaneTMCS-Often used as a catalyst for hindered phenols. nih.gov

Acylation: Acylation is another effective derivatization method for phenols, involving the conversion of the hydroxyl group into an ester. nih.gov This is typically achieved by reacting the phenol with an acylating agent such as acetic anhydride (B1165640) or an acyl chloride in the presence of a base or catalyst. nih.govoup.com The resulting esters are more volatile and less polar than the parent phenols, leading to improved chromatographic performance. gcms.cz For example, phenols can be acetylated using acetic anhydride in the presence of a base like pyridine. oup.com The choice of acylating agent can be tailored to introduce specific mass spectral fragmentation patterns, which can be beneficial for identification and quantification.

Table 3: Common Acylating Reagents for Phenol Derivatization
ReagentDerivative FormedTypical ConditionsReference
Acetic AnhydrideAcetate esterWith a base (e.g., pyridine) or in a basic solution. oup.com
Acetyl ChlorideAcetate esterOften with a base to neutralize HCl byproduct. nih.gov
Benzoyl ChlorideBenzoate esterWith a base (e.g., pyridine). nih.gov
Perfluorooctanoyl ChloridePerfluorooctanoyl ester- asme.org

Applications in Advanced Organic Synthesis and Materials Science Research

As a Versatile Building Block in Multi-Component Reactions and Complex Molecule Synthesis

The reactivity of the phenolic ring and the hydroxyl group makes 4-tert-butylphenol (B1678320) a valuable precursor in sophisticated organic synthesis.

4-tert-butylphenol is a foundational starting material in the synthesis of calixarenes, a class of macrocyclic compounds that form a "basket" or "chalice" shape. mdpi.com These molecules are of significant interest in host-guest chemistry, where they can encapsulate smaller molecules or ions within their hydrophobic cavities. mdpi.comresearchgate.net

The synthesis is typically a base-catalyzed condensation reaction between 4-tert-butylphenol and formaldehyde (B43269). mdpi.comorgsyn.org The process involves the formation of a linear precursor, which then undergoes pyrolysis to cyclize into the final calixarene (B151959) structure. orgsyn.org The tert-butyl groups on the upper rim of the calixarene enhance its solubility in organic solvents and influence the geometry of its cavity. The size of the resulting calix[n]arene, where 'n' denotes the number of phenolic units, can be controlled by the reaction conditions. mdpi.com

Table 1: Key Steps in Calix psu.eduarene Synthesis from 4-tert-butylphenol

StepDescriptionReactantsConditions
1. Precursor Formation Base-catalyzed reaction to form a linear oligomer.4-tert-butylphenol, Formaldehyde, Sodium Hydroxide (B78521)Heating at 100-120°C. orgsyn.org
2. Cyclization Pyrolysis of the precursor to induce macrocycle formation.Linear PrecursorHeating under a nitrogen stream to remove water, followed by reflux in a high-boiling solvent like diphenyl ether. orgsyn.org
3. Purification Isolation and purification of the final calix psu.eduarene product.Crude ProductCrystallization from a suitable solvent, such as toluene. orgsyn.org

Integration into Heterocyclic Systems and Advanced Pharmaceutical Intermediates

4-tert-butylphenol serves as a scaffold for the synthesis of various heterocyclic compounds. Through reactions like the Mannich reaction, functional groups can be introduced onto the phenolic ring. For instance, reacting 4-tert-butylphenol with formaldehyde and thiomorpholine (B91149) yields N-substituted heterocyclic derivatives such as 4-tert-butyl-2-(thiomorpholin-4-ylmethyl)phenol and 4-tert-butyl-2,6-bis(thiomorpholin-4-ylmethyl)phenol. mdpi.comresearchgate.net Such syntheses demonstrate its utility in creating more complex molecules with potential applications as intermediates in the development of new pharmaceuticals and other specialized chemicals. chemicalbook.com

Utility in Polymer and Material Science Research

In the field of polymer science, 4-tert-butylphenol is crucial for controlling polymerization processes and enhancing the properties of final materials.

One of the primary industrial uses of 4-tert-butylphenol is in the production of polycarbonate and epoxy resins. wikipedia.orgvinatiorganics.com In these polymerization reactions, it acts as a "chain stopper" or "end-capper." wikipedia.orgvinatiorganics.com

Unlike difunctional monomers such as Bisphenol A, which have two reactive sites allowing them to extend polymer chains, 4-tert-butylphenol is monofunctional, possessing only one reactive hydroxyl group. wikipedia.org When introduced into a polymerization mixture, it reacts with a growing polymer chain at one end, effectively terminating further growth. This allows manufacturers to precisely control the molecular weight and chain length of the polymer, which are critical factors in determining its physical properties like strength, flexibility, and melting point. wikipedia.orgvinatiorganics.com

The phenolic structure of 4-tert-butylphenol is inherently antioxidative. This property makes it a valuable intermediate in the synthesis of stabilizers for various materials. vinatiorganics.com It is used to produce antioxidants for rubber, plastics, and petroleum products. nih.govindustrialchemicals.gov.au The bulky tert-butyl group can provide steric hindrance, which enhances the stability of the compound and its effectiveness as a radical scavenger, protecting the polymer matrix from degradation caused by oxidation, heat, or UV light. nih.gov Its derivatives are also used in the formulation of phenolic resins for coatings, adhesives, and printing inks. vinatiorganics.comchemotechnique.se

Exploration in Photochemical and Electrochemical Research Systems

The behavior of 4-tert-butylphenol under light and electrical influence has been a subject of academic research. In photochemical studies, the irradiation of 4-tert-butylphenol with UV light has been shown to induce various reactions. Depending on the solvent and the presence of sensitizers, it can lead to the formation of products like ortho-O-ethers and ortho-ortho dimers, or isomerization to 2-tert-butylphenol. psu.edu

Furthermore, research into the photocatalytic degradation of 4-tert-butylphenol is an active area, driven by its status as an environmental pollutant. mdpi.comresearchgate.netmdpi.com Studies have investigated its breakdown using catalysts like silver carbonate (Ag₂CO₃) and titanium dioxide (TiO₂) under simulated solar light, exploring pathways to remediate water sources contaminated with this compound. mdpi.commdpi.com A related compound, 4-tert-butylthiophenol, has also been used in studies mimicking quinone pools in photosynthesis and in the context of electrochemiluminescence, highlighting the broader interest in the electrochemical properties of such substituted phenols. chemicalbook.com

Table 2: Photoreaction Products of 4-tert-butylphenol in Different Solvents

SolventMajor Products ObservedReference
Hexane ortho-O ether, ortho–ortho dimer, 2-tert-butylphenol psu.edu
Acetonitrile Selectively forms ortho–ortho dimer psu.edu
1,4-Dioxane No product formation observed psu.edu
Methanol No product formation observed psu.edu

Research Findings on 4-Tert-butyl-3-(methylsulfanyl)phenol Remain Elusive in Key Scientific Applications

Despite a thorough review of scientific literature and chemical databases, detailed research findings on the chemical compound This compound in the specific areas of advanced organic synthesis, materials science, and supramolecular chemistry are not publicly available. Consequently, an in-depth article focusing on its applications in the mimicry of biological electron transfer, the development of photoactive or electroactive materials, and the design of self-assembled structures cannot be generated at this time.

Extensive searches have been conducted to locate studies pertaining to the application of this compound in the following requested areas:

:

Mimicry of Biological Electron Transfer Processes

Development of Novel Photoactive or Electroactive Materials

Potential in Supramolecular Chemistry Research:

Design of Self-Assembled Structures through Intermolecular Interactions (e.g., Hydrogen Bonding, C-H...π)

The investigation revealed a significant body of research on related compounds, such as 4-tert-butylphenol and other substituted phenols. This existing literature details a wide range of applications for these related molecules, including their roles as antioxidants, in polymer chemistry, and as subjects of study in fundamental chemical processes. However, this information does not pertain specifically to the methylsulfanyl-substituted derivative requested.

The absence of published data on this compound in the specified contexts suggests that research into these particular applications may be limited, not yet in the public domain, or indexed under alternative chemical nomenclature that is not readily identifiable. Without peer-reviewed studies, patents, or other forms of scientific documentation, a scientifically accurate and informative article adhering to the strict outline provided cannot be constructed.

Future Research Directions and Unexplored Avenues for 4 Tert Butyl 3 Methylsulfanyl Phenol

Development of Asymmetric Synthetic Routes for Chiral Derivatives

The presence of the sulfur atom in 4-Tert-butyl-3-(methylsulfanyl)phenol offers a handle for introducing chirality, a fundamental property in medicinal chemistry and materials science. beilstein-journals.org Future research should focus on developing asymmetric synthetic routes to create chiral derivatives, which could lead to novel pharmacophores or specialized catalysts.

One promising avenue is the oxidation of the sulfide (B99878) to a sulfoxide (B87167), creating a stereogenic center at the sulfur atom. The development of enantioselective oxidation methods would be crucial. Organocatalysis, particularly using chiral catalysts, has shown success in the asymmetric synthesis of various sulfur-containing compounds, including sulfinate esters, and could be adapted for this purpose. nih.gov The challenge lies in achieving high enantioselectivity in the presence of the phenolic hydroxyl group, which may interact with the catalyst or reagents.

Another approach involves stereoselective substitution reactions on a prochiral precursor. nih.gov For instance, a synthetic strategy could be devised where a precursor molecule is asymmetrically thiolated to install the methylsulfanyl group. Research into transition-metal-catalyzed cross-coupling reactions with chiral ligands could provide a viable pathway to such derivatives. researchgate.net The successful synthesis of these chiral molecules would pave the way for evaluating their biological activity and potential as asymmetric ligands in catalysis.

Table 1: Potential Chiral Derivatives and Target Applications

Derivative Structure (Hypothetical) Chiral Center Potential Synthetic Approach Target Application
(R/S)-4-Tert-butyl-3-(methylsulfinyl)phenol Sulfur Asymmetric Oxidation Chiral Ligand, Pharmaceutical Intermediate
Chiral Thioether Analogs Carbon Stereospecific Substitution Asymmetric Catalyst

Computational Design and Prediction of Novel Functionalized Analogs

Computational chemistry offers a powerful toolkit for accelerating the discovery of new molecules with tailored properties. For this compound, computational studies can guide the synthesis of novel analogs by predicting their electronic, steric, and pharmacokinetic characteristics.

Density Functional Theory (DFT) calculations can be employed to understand the molecule's electronic structure, including the effects of the tert-butyl and methylsulfanyl groups on the reactivity of the phenol (B47542) ring and hydroxyl group. nih.gov This knowledge is vital for predicting sites of further functionalization, such as electrophilic aromatic substitution or derivatization of the hydroxyl group.

Furthermore, molecular docking simulations could be used to screen libraries of virtual analogs against various biological targets. For example, many phenolic compounds exhibit antioxidant or enzyme-inhibiting properties. researchgate.net By computationally designing analogs with different substituents on the aromatic ring or modifications to the sulfur moiety, researchers can prioritize the synthesis of compounds with the highest predicted binding affinities for specific proteins, potentially leading to new drug candidates.

Table 2: Computationally Prioritized Analogs for Synthesis

Analog (Hypothetical) Predicted Property Enhancement Computational Method Potential Application
4-Tert-butyl-3-(trifluoromethylsulfanyl)phenol Increased Lipophilicity, Altered Electronics DFT, QSAR Agrochemicals, Pharmaceuticals
Amino-functionalized derivatives Improved Water Solubility, H-bonding Molecular Dynamics Bioactive Probes, Chelating Agents

Exploration of Bio-inspired Catalytic Transformations

Nature utilizes enzymes to perform highly selective chemical transformations under mild conditions. Bio-inspired catalysis seeks to mimic these natural processes. The metabolism of related alkylphenols by microorganisms presents a fertile ground for inspiration. For instance, bacterial strains have been identified that degrade 4-tert-butylphenol (B1678320), often initiating the process with hydroxylation to form 4-tert-butylcatechol. nih.govresearchgate.net

Future research could investigate the enzymatic or chemo-enzymatic transformation of this compound. Exploring the use of monooxygenases or dioxygenases could lead to selective hydroxylation of the aromatic ring, creating more complex polyphenolic structures. The sulfur atom also presents a target for enzymatic oxidation or alkylation, potentially yielding novel metabolites with unique biological activities. Developing catalytic systems that mimic these enzymatic functions, such as iron or copper complexes that activate oxygen, could provide sustainable routes to new derivatives.

Investigation of Mechanochemical Synthesis and Derivatization

Mechanochemistry, which uses mechanical force (e.g., grinding or milling) to drive chemical reactions, is an emerging field of green chemistry that can reduce or eliminate the need for solvents. Investigating the mechanochemical synthesis and derivatization of this compound could lead to more efficient and environmentally friendly processes.

Potential areas of exploration include the solvent-free synthesis of the parent compound itself or its derivatization through reactions like etherification, esterification, or Mannich reactions. For example, the reaction of 4-tert-butylphenol with thiomorpholine (B91149) and formaldehyde (B43269) to create new derivatives has been reported in solution. mdpi.com A mechanochemical approach to similar reactions could increase yields, reduce reaction times, and simplify purification. This methodology could be particularly advantageous for reactions involving solid reagents, opening up new synthetic pathways that are difficult to achieve through traditional solution-phase chemistry.

In-depth Studies on Solid-State Reactivity and Polymorphism

The arrangement of molecules in the solid state can significantly influence a compound's physical properties, including its melting point, solubility, and stability. Polymorphism, the ability of a substance to exist in multiple crystal forms, is a critical consideration in the pharmaceutical and materials industries. nih.gov

Given the potential for hydrogen bonding through the hydroxyl group and other intermolecular interactions, this compound and its derivatives are likely candidates for exhibiting interesting solid-state behavior. Future studies should focus on crystallizing the compound under various conditions to identify potential polymorphs. Techniques such as single-crystal and powder X-ray diffraction, coupled with solid-state NMR, would be essential for characterizing these different forms. nih.gov Understanding the relationship between molecular structure and crystal packing can provide insights into controlling the material properties of its derivatives, which is crucial for applications ranging from drug formulation to the development of organic electronic materials.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for quantifying phenolic groups in 4-Tert-butyl-3-(methylsulfanyl)phenol?

  • Methodological Answer : The Folin-Ciocalteu (Folin phenol) reagent is a widely used colorimetric method for quantifying phenolic hydroxyl groups. This involves reacting the compound with the reagent under alkaline conditions (pH ~10), followed by spectrophotometric measurement at 750 nm . For trace analysis, the phenol-sulfuric acid method can be adapted, where absorbance is measured at 490 nm after incubation with sulfuric acid and phenol . Validation should include calibration curves with standards (e.g., gallic acid) and controls for interfering substances.

Q. How can researchers synthesize this compound with high purity?

  • Methodological Answer : A plausible route involves thioetherification of 4-tert-butylphenol with methanesulfenyl chloride under inert conditions. Reaction optimization should focus on:

  • Catalyst : Use Lewis acids (e.g., AlCl₃) or base catalysts (e.g., K₂CO₃) to enhance regioselectivity.
  • Solvent : Anhydrous dichloromethane or toluene at 60–80°C for 6–12 hours.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol/water mixtures. Purity verification via HPLC (C18 column, acetonitrile/water mobile phase) is critical .

Q. What spectroscopic methods are suitable for structural characterization?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR in CDCl₃ to identify tert-butyl (δ ~1.3 ppm, singlet), methylsulfanyl (δ ~2.5 ppm, singlet), and aromatic protons (δ ~6.8–7.2 ppm).
  • FT-IR : Peaks at ~3400 cm⁻¹ (phenolic O-H stretch), 1250 cm⁻¹ (C-S stretch), and 2960 cm⁻¹ (tert-butyl C-H).
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns .

Advanced Research Questions

Q. How does the methylsulfanyl group influence the compound’s reactivity in oxidation reactions?

  • Methodological Answer : The methylsulfanyl group can act as a directing group in electrophilic substitution. For oxidation studies:

  • Oxidation of S-Methyl : Use vanadium-substituted Keggin-type heteropolyacids (HPA) with H₂O₂ at 50–70°C. For example, H₅PV₂Mo₁₀O₄₀ achieves >90% conversion to sulfoxide/sulfone derivatives within 2–4 hours. Monitor reaction progress via TLC or GC-MS .
  • Contradictions : Some studies report incomplete oxidation due to steric hindrance from the tert-butyl group. Adjust HPA catalyst loading (5–10 mol%) and H₂O₂ stoichiometry (1.5–2.0 equiv.) to mitigate this .

Q. What are the implications of structural analogs (e.g., 4-tert-octylphenol) on predicting estrogenic activity?

  • Methodological Answer : Structural analogs like 4-tert-octylphenol exhibit estrogenic activity via estrogen receptor (ER) binding (EC₅₀ ~1–10 µM). To assess this compound:

  • In Vitro Assays : Use ERα/β reporter cell lines (e.g., MELN cells) with luciferase assays. Pre-treat cells with 0.1–100 µM compound for 24 hours, comparing to 17β-estradiol as a positive control.
  • Anti-Androgen Activity : Co-incubate with dihydrotestosterone (DHT) in androgen-responsive cells (e.g., MDA-kb2) to evaluate interference with AR signaling .

Q. How can researchers resolve contradictions in reported toxicity data for alkylphenol derivatives?

  • Methodological Answer : Contradictions often arise from assay variability (e.g., cell lines, exposure times). Standardized protocols include:

  • Aquatic Toxicity : Follow OECD Test No. 202 (Daphnia magna immobilization) with 48-hour exposure. Compare LC₅₀ values to 4-tert-octylphenol (reported LC₅₀ ~1–5 mg/L) .
  • Metabolic Disruption : Use hepatocyte spheroids or zebrafish embryos to assess endocrine effects at environmentally relevant concentrations (0.1–10 µg/L). RNA-seq can identify dysregulated pathways (e.g., vitellogenin) .

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